molecular formula C20H26N4O3S B2872130 N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea CAS No. 1113102-30-9

N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea

Cat. No.: B2872130
CAS No.: 1113102-30-9
M. Wt: 402.51
InChI Key: CFOKXKADNIVCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Kinase Activity and Tumor Growth

One study highlights the compound's role in inhibiting vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. The research demonstrates the compound's potent, selective inhibition of kinase insert domain receptor/vascular endothelial growth factor receptor 2 (KDR/VEGFR2) tyrosine kinase activity. This inhibition leads to a significant reduction in tumor-induced neovascularization and tumor growth across various cancer models, suggesting its potential as an oral therapy in advanced cancer treatments (Wedge et al., 2002).

Anticancer Activity

Another study focuses on the synthesis of new quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. The research explores the anticancer efficacy of these compounds in vitro against human neuroblastoma and colon carcinoma cell lines, indicating some compounds possess significant cytotoxicity (Reddy et al., 2015).

Fluorogenic and Chemosensory Applications

Research has also been conducted on the development of colorimetric and ratiometric fluorescent chemosensors for ions based on proton transfer mechanisms, suggesting the compound's utility in sensitive detection applications (Jia et al., 2009).

Molecular Imaging Agents

The compound's structure has been utilized in the formation of fluorine-18 labeled diaryl ureas, acting as molecular imaging agents for angiogenesis. This highlights its application in the field of positron emission tomography (PET) biomarkers for visualizing angiogenic processes, showcasing a general methodology for labeling urea-containing pharmacophores (Ilovich et al., 2008).

Tissue Distribution and Metabolism

Another study investigates the tissue distribution and metabolism of this tyrosine kinase inhibitor in tumor-bearing mice, providing insight into its pharmacokinetic properties and distribution in various tissues. This research is vital for understanding the drug's mechanism of action and optimizing its clinical use (Gustafson et al., 2006).

Properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-12(2)8-9-21-16(25)11-28-20-22-17-14-10-13(27-5)6-7-15(14)23(3)18(17)19(26)24(20)4/h6-7,10,12H,8-9,11H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOKXKADNIVCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C(=O)N1C)N(C3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.